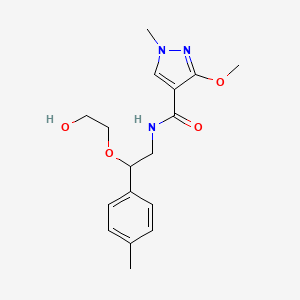
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered significant attention in the scientific community for its unique chemical structure and potential applications. The compound is notable for its pyrazole ring, which is a common motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: : The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: : The next step involves the alkylation of the pyrazole ring with a suitable alkylating agent.
Ether formation: : The hydroxyethoxy group is introduced through a nucleophilic substitution reaction with ethylene oxide.
Amidation: : Finally, the carboxamide group is formed via the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound involves optimization of the above synthetic routes for scalability and efficiency. Typical conditions include:
Temperature control: : Reactions are conducted at controlled temperatures to ensure high yields and purity.
Catalysts: : Use of suitable catalysts to enhance reaction rates and selectivity.
Purification: : Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : The hydroxyl and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: : The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: : The aromatic p-tolyl group can undergo electrophilic substitution reactions.
Hydrolysis: : The ether and amide linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substitution reagents: : Halogens, nitrating agents.
Hydrolysis conditions: : Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
The products formed from these reactions depend on the specific conditions but include:
Oxidation products: : Carboxylic acids, aldehydes.
Reduction products: : Amines, alcohols.
Substitution products: : Halogenated compounds, nitro compounds.
Hydrolysis products: : Alcohols, carboxylic acids.
科学的研究の応用
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential as a modulator of biological pathways.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: : The compound is known to bind to specific enzymes or receptors, altering their activity.
Pathways Involved: : It can modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and metabolism.
類似化合物との比較
Unique Features
Compared to similar compounds, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits unique features such as:
Enhanced Stability: : Due to its specific substituents.
Increased Biological Activity: : Resulting from its structural features.
Similar Compounds
Some compounds similar in structure include:
N-(2-(2-hydroxyethoxy)-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
N-(2-(2-hydroxyethoxy)-2-(m-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
N-(2-(2-hydroxyethoxy)-2-(o-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
This compound stands out due to its specific substituents and their influence on its chemical and biological properties.
特性
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12-4-6-13(7-5-12)15(24-9-8-21)10-18-16(22)14-11-20(2)19-17(14)23-3/h4-7,11,15,21H,8-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVVNGMPUXTWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CN(N=C2OC)C)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
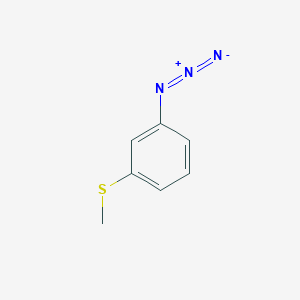
![2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline](/img/structure/B2417221.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2417222.png)
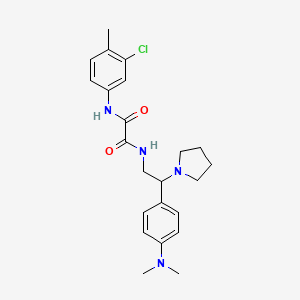
![2-(1,2-Benzoxazol-3-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2417226.png)
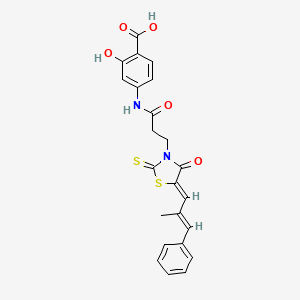
![4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2417228.png)
![1-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2417229.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417231.png)
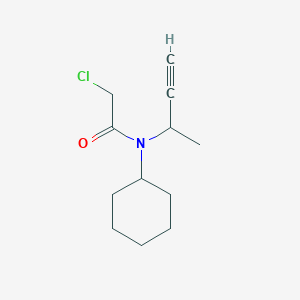
![2-Benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2417235.png)
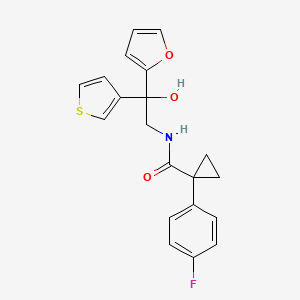
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2417241.png)
![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2417242.png)
